N-(2-chloro-5-nitrophenyl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide
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Overview
Description
N-(2-chloro-5-nitrophenyl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-nitrophenyl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the phenyl ring.
Chlorination: Introduction of the chloro group to the phenyl ring.
Quinoline Formation: Construction of the quinoline ring system.
Amidation: Formation of the carboxamide group.
Each step would require specific reagents and conditions, such as concentrated acids for nitration, chlorinating agents like thionyl chloride, and catalysts for ring formation.
Industrial Production Methods
Industrial production of such compounds would likely involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors, high-throughput screening for reaction conditions, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-nitrophenyl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, quinoline derivatives are often explored for their antimicrobial, antiviral, and anticancer properties. This compound might be studied for similar activities.
Medicine
In medicine, such compounds could be investigated for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry
Industrially, quinoline derivatives can be used in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide would depend on its specific biological target. Typically, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular pathways involved would be elucidated through biochemical assays and molecular modeling.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxamide derivatives: These compounds share the quinoline core and carboxamide functionality.
Chloro-nitro phenyl derivatives: Compounds with similar substitution patterns on the phenyl ring.
Uniqueness
N-(2-chloro-5-nitrophenyl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern and the combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C24H18ClN3O3 |
---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H18ClN3O3/c1-14-7-8-16(11-15(14)2)22-13-19(18-5-3-4-6-21(18)26-22)24(29)27-23-12-17(28(30)31)9-10-20(23)25/h3-13H,1-2H3,(H,27,29) |
InChI Key |
XBDLQPAOSYGIHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CC(=C4)[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
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